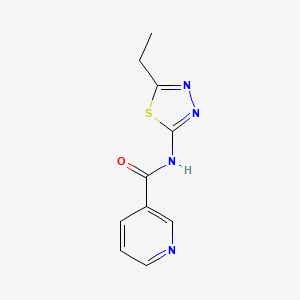![molecular formula C15H15N3OS B10810294 N-[(Furan-2-Yl)methyl]-5,6,7,8-Tetrahydro[1]benzothieno[2,3-D]pyrimidin-4-Amine](/img/structure/B10810294.png)
N-[(Furan-2-Yl)methyl]-5,6,7,8-Tetrahydro[1]benzothieno[2,3-D]pyrimidin-4-Amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
WAY-307243 is a synthetic organic compound known for its role as a hERG (human Ether-à-go-go-Related Gene) channel activator.
Preparation Methods
The synthesis of WAY-307243 involves multiple steps, including the formation of key intermediates and their subsequent reactions under controlled conditions. The detailed synthetic route and industrial production methods are proprietary and not publicly disclosed. general synthetic methods for similar compounds often involve:
Formation of intermediates: Using reagents such as halogenated compounds and amines.
Coupling reactions: Utilizing catalysts and specific reaction conditions to form the desired product.
Purification: Employing techniques like crystallization, distillation, or chromatography to isolate the pure compound.
Chemical Reactions Analysis
WAY-307243 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Involves the addition of hydrogen or removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Involves the replacement of one functional group with another, using reagents like halides or nucleophiles.
Major Products: The reactions yield various intermediates and final products, depending on the specific conditions and reagents used.
Scientific Research Applications
WAY-307243 has been extensively studied for its applications in:
Chemistry: Used as a model compound to study ion channel modulation and its effects on cellular processes.
Biology: Investigated for its role in modulating potassium ion channels in cardiac cells.
Medicine: Explored as a potential therapeutic agent for treating cardiac arrhythmias by restoring normal ion channel function.
Industry: Utilized in research and development of new drugs targeting ion channels.
Mechanism of Action
WAY-307243 exerts its effects by activating hERG channels, which are potassium ion channels critical for cardiac repolarization. By enhancing the activity of these channels, WAY-307243 helps to stabilize the cardiac rhythm and prevent arrhythmias. The molecular targets include the hERG channel proteins, and the pathways involved are related to ion transport and electrical signaling in cardiac cells .
Comparison with Similar Compounds
WAY-307243 is unique among hERG channel activators due to its specific binding affinity and activation profile. Similar compounds include:
PD-307243: Another hERG channel activator with similar applications in cardiac arrhythmia research.
E-4031: A well-known hERG channel blocker used for comparison in studies of channel activation and inhibition.
Dofetilide: A clinically used hERG channel blocker for treating arrhythmias, providing a contrast to the activating properties of WAY-307243.
WAY-307243 stands out due to its specific activation mechanism and potential therapeutic applications, making it a valuable compound for scientific research and drug development.
Properties
Molecular Formula |
C15H15N3OS |
|---|---|
Molecular Weight |
285.4 g/mol |
IUPAC Name |
N-(furan-2-ylmethyl)-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-amine |
InChI |
InChI=1S/C15H15N3OS/c1-2-6-12-11(5-1)13-14(17-9-18-15(13)20-12)16-8-10-4-3-7-19-10/h3-4,7,9H,1-2,5-6,8H2,(H,16,17,18) |
InChI Key |
OZBAWCPXMIEVSW-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=C(C1)C3=C(N=CN=C3S2)NCC4=CC=CO4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(4-Chlorophenyl)amino]-2-oxoethyl pyrazine-2-carboxylate](/img/structure/B10810219.png)
![[2-[[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]amino]-2-oxoethyl] 2-(2,5-dichlorophenyl)sulfanylacetate](/img/structure/B10810220.png)
![[2-(1-Adamantyl)-2-oxoethyl] 3-(methylsulfamoyl)benzoate](/img/structure/B10810230.png)
![2-[(Furan-2-ylmethyl)amino]-2-oxoethyl 3-(dimethylamino)benzoate](/img/structure/B10810234.png)
![2-[5-(1H-Indol-3-yl)-[1,3,4]oxadiazol-2-ylsulfanyl]-1-phenyl-ethanone](/img/structure/B10810241.png)
![[2-[Benzyl(methyl)amino]-2-oxoethyl] 3-amino-4-chlorobenzoate](/img/structure/B10810251.png)
![4-amino-2-[(2-phenyl-1,3-thiazol-4-yl)methylsulfanyl]-1H-pyrimidin-6-one](/img/structure/B10810262.png)
![5-[4-(1,3-benzodioxol-5-ylamino)phthalazin-1-yl]-N-(2-hydroxyethyl)-2-methylbenzenesulfonamide](/img/structure/B10810271.png)



![6-[(2,5-Dimethoxyphenyl)carbamoyl]cyclohex-3-ene-1-carboxylic acid](/img/structure/B10810297.png)
![N-[(3,4-Dichloro-phenylcarbamoyl)-methyl]-N-furan-2-ylmethyl-benzamide](/img/structure/B10810304.png)
![2-[(5Z)-5-benzylidene-2,4-dioxo-thiazolidin-3-yl]-N-(2-chlorophenyl)acetamide](/img/structure/B10810305.png)
